
2-Hexaprenyl-6-methoxy-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hexaprenyl-6-methoxy-1,4-benzoquinone is a polyprenylbenzoquinone. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite.
2-Hexaprenyl-6-methoxy-1, 4-benzoquinone, also known as DDMQH2, belongs to the class of organic compounds known as polyprenylbenzoquinones. Polyprenylbenzoquinones are compounds containing a polyisoprene chain attached to a quinone at the second ring position. 2-Hexaprenyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-hexaprenyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hexaprenyl-6-methoxy-1, 4-benzoquinone exists in all eukaryotes, ranging from yeast to humans. In humans, 2-hexaprenyl-6-methoxy-1, 4-benzoquinone is involved in ubiquinone biosynthesis pathway.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Hexaprenyl-6-methoxy-1,4-benzoquinone and related benzoquinones have been synthesized using microwave-mediated Claisen rearrangement, highlighting their chemical versatility and potential for diverse applications (Davis et al., 2005).
- The orientation of a methoxy substituent in benzoquinones, similar to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, significantly influences their electron affinity and vibrational spectroscopy, which is crucial in their function as redox cofactors in bioenergetics (Wraight et al., 2008).
Biological and Biochemical Applications
- Hydroxylated derivatives of dimethoxy-1,4-benzoquinone, structurally similar to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, exhibit strong radical scavenging properties and can act as redox switchable earth-alkaline metal ligands, suggesting their importance in biological systems (Gulaboski et al., 2013).
- 2-Methoxy-6-alkyl-1,4-benzoquinones have been synthesized efficiently, indicating their potential utility in various biochemical processes (Wu et al., 2009).
Antimicrobial and Antioxidant Properties
- Certain benzoquinones, related to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, have demonstrated significant biological activity, including potential antimicrobial and antioxidant properties, which can be relevant in pharmaceutical research (Choudhari et al., 2019).
Potential in Pest Control and Agriculture
- Some benzoquinones, similar in structure to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, have been evaluated for activity against termites, suggesting their potential use in pest control and agricultural applications (Mozaina et al., 2008).
properties
Molecular Formula |
C37H54O3 |
|---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C37H54O3/c1-28(2)14-9-15-29(3)16-10-17-30(4)18-11-19-31(5)20-12-21-32(6)22-13-23-33(7)24-25-34-26-35(38)27-36(40-8)37(34)39/h14,16,18,20,22,24,26-27H,9-13,15,17,19,21,23,25H2,1-8H3/b29-16+,30-18+,31-20+,32-22+,33-24+ |
InChI Key |
SCPRZSDIZDIQOW-FRICUITQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
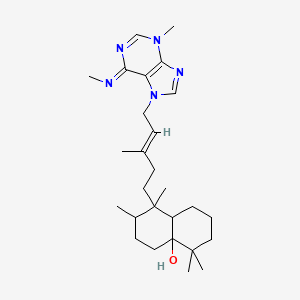
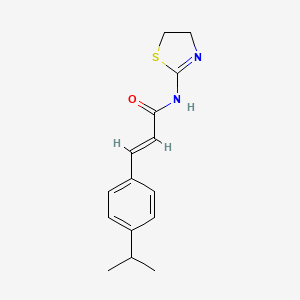


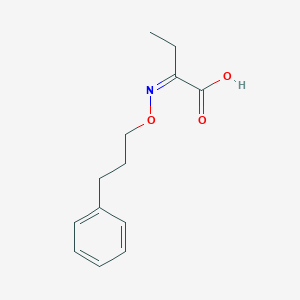
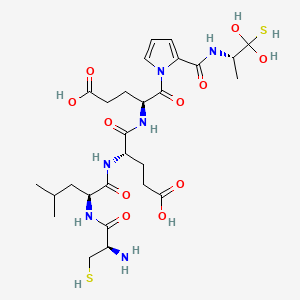
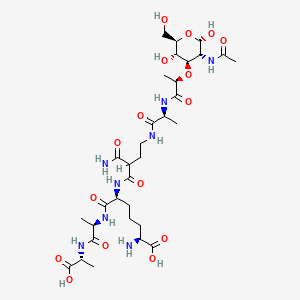
![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)
